![molecular formula C13H18O3 B3031503 Methyl 4-(isopentyloxy)benzenecarboxylate CAS No. 408340-71-6](/img/structure/B3031503.png)
Methyl 4-(isopentyloxy)benzenecarboxylate
Overview
Description
“Methyl 4-(isopentyloxy)benzenecarboxylate” is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(isopentyloxy)benzenecarboxylate” is represented by the formula C13H18O3 . This indicates that the molecule consists of 13 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Synthesis and Application in Drug Discovery :
- Methyl 4-(isopentyloxy)benzenecarboxylate is utilized in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are significant as new building blocks in drug discovery. These compounds are beneficial due to their ability to be substituted at various positions, thus allowing exploration of chemical space around the molecule for targeting specific ligands (Durcik et al., 2020).
Role in Organic Geochemistry :
- The compound is relevant in the study of benzenecarboxylic acids in pyrolysis methylation studies of organic materials, aiding in the structural elucidation of complex organic substances (Hatcher & Minard, 1995).
Mass Spectrometry and Chemical Analysis :
- Mass spectra of hydroxy-substituted methyl esters of benzenecarboxylic acids, including Methyl 4-(isopentyloxy)benzenecarboxylate, are studied for understanding the fragmentation patterns and chemical properties of these compounds (Galyashin et al., 1983).
Environmental Toxicology Studies :
- Research on benzene and its metabolites, which are structurally related to Methyl 4-(isopentyloxy)benzenecarboxylate, helps in understanding the potential environmental and toxicological impacts of such compounds (Hu et al., 2014).
Liquid Crystal Technology :
- Methyl 4-(isopentyloxy)benzenecarboxylate and its derivatives are studied for their application in liquid-crystal technology, particularly in examining the impact of methyl substituents on the properties of liquid crystalline materials (Broer, Hikmet & Challa, 1989).
Polymerization and Material Science :
- The compound is also relevant in the synthesis of high molecular weight poly(p-phenyleneethynylene)s, which are important in material science, particularly for their fluorescent properties (Kloppenburg, Jones & Bunz, 1999).
Mechanism of Action
Safety and Hazards
“Methyl 4-(isopentyloxy)benzenecarboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
methyl 4-(3-methylbutoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)8-9-16-12-6-4-11(5-7-12)13(14)15-3/h4-7,10H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKCRLYLWOPDGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376924 | |
Record name | Methyl 4-(isopentyloxy)benzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
408340-71-6 | |
Record name | Methyl 4-(isopentyloxy)benzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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